molecular formula C29H20N4O B11069559 2-(4-{[4-(Quinoxalin-2-yl)benzyl]oxy}phenyl)quinoxaline

2-(4-{[4-(Quinoxalin-2-yl)benzyl]oxy}phenyl)quinoxaline

Cat. No.: B11069559
M. Wt: 440.5 g/mol
InChI Key: ZHGABYPSVSXAJN-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE can be achieved through a multi-step process involving the formation of quinoxaline derivatives. One efficient method involves the use of aryne chemistry, where aryne intermediates are generated in situ from 2-(trimethylsilyl)phenyl trifluoromethanesulfonate and cesium fluoride . This method provides a mild and environmentally benign approach to synthesizing various quinoxaline derivatives with high yields and broad substrate scope .

Industrial Production Methods

Industrial production of 2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE typically involves large-scale synthesis using optimized reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-(4-{[4-(2-QUINOXALINYL)PHENOXY]METHYL}PHENYL)QUINOXALINE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst such as acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of quinoxaline N-oxides.

    Reduction: Formation of reduced quinoxaline derivatives.

    Substitution: Formation of substituted quinoxaline derivatives with various functional groups.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C29H20N4O

Molecular Weight

440.5 g/mol

IUPAC Name

2-[4-[(4-quinoxalin-2-ylphenoxy)methyl]phenyl]quinoxaline

InChI

InChI=1S/C29H20N4O/c1-3-7-26-24(5-1)30-17-28(32-26)21-11-9-20(10-12-21)19-34-23-15-13-22(14-16-23)29-18-31-25-6-2-4-8-27(25)33-29/h1-18H,19H2

InChI Key

ZHGABYPSVSXAJN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)COC4=CC=C(C=C4)C5=NC6=CC=CC=C6N=C5

Origin of Product

United States

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